![molecular formula C52H50Br4N4O2 B055099 3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one CAS No. 114315-44-5](/img/structure/B55099.png)
3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide is a complex organic compound characterized by its unique structure, which includes multiple pyrrolidinyl and brominated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide typically involves multi-step organic reactions. One common approach is the reaction of tetrabromophthalic anhydride with pyrrolidinyl-substituted phenylvinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,7-tribromo-6-chlorophthalide: Similar structure with one less bromine atom and an additional chlorine atom.
4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine: Contains pyrrolidinyl and phenyl groups but differs in the core structure.
Uniqueness
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide is unique due to its specific arrangement of brominated phenyl and pyrrolidinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
114315-44-5 |
---|---|
Molecular Formula |
C52H50Br4N4O2 |
Molecular Weight |
1082.6 g/mol |
IUPAC Name |
3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one |
InChI |
InChI=1S/C52H50Br4N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2 |
InChI Key |
RNEZYJJSFHCHDP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.